[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate
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Overview
Description
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate is a natural product found in Trichoderma virens with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
Novel Azido Fatty Acid Ester Derivatives from Conjugated C(18) Enynoate : This study discusses the synthesis of various ester derivatives, including ones related to the specified chemical, through processes like epoxidization and ring opening, along with characterizations using NMR and mass spectral analyses (Lie Ken Jie & Alam, 2001).
Oxidation of Monethenoid Fatty Acids and Esters : This research presents the oxidation of fatty esters, showing the formation of various products, including hydroperoxides and secondary products, indicating potential pathways for the oxidation of related compounds (Gold & Skellon, 1959).
Epoxidation Reactions of Unsaturated Fatty Esters with Potassium Peroxomonosulfate : This paper details the epoxidation of unsaturated fatty esters, a process relevant to the compound , showcasing the conversion into monoepoxy and diepoxystearate derivatives, with a high yield demonstrated (Lie Ken Jie & Pasha, 1998).
Synthesis of β-bromoethoxylates and β-chloroethoxylates from Olefinic Fatty Methyl Esters : This research demonstrates the synthesis of β-halothioethoxylates from olefinic fatty methyl esters, showcasing the possibilities for chemical transformations of similar esters (Singh & Singh, 2006).
Potential Biological and Medicinal Applications
- Antiangiogenic Activity of Synthetic Dihydrobenzofuran Lignans : This study, though not directly involving the specified compound, demonstrates the antiangiogenic activity of similar synthetic compounds, hinting at potential biological or medicinal applications of related chemical structures (Apers et al., 2002).
Properties
Molecular Formula |
C33H58O4 |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H58O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(35)37-26-28-21-22-29-32(4,24-23-28)25-30(34)33(29,36)27(2)3/h12-13,23,27,29-30,34,36H,5-11,14-22,24-26H2,1-4H3/b13-12-/t29-,30+,32+,33-/m1/s1 |
InChI Key |
IRNSDAKENNBILA-JLIQMYDASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC[C@]2(C[C@@H]([C@]([C@@H]2CC1)(C(C)C)O)O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1=CCC2(CC(C(C2CC1)(C(C)C)O)O)C |
Synonyms |
14-hydroxy CAF-603 oleate L 735,334 L 735334 L-735,334 L-735334 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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